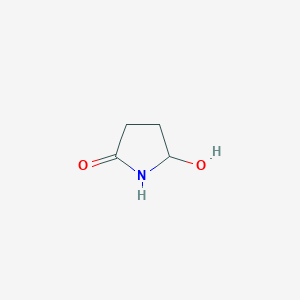

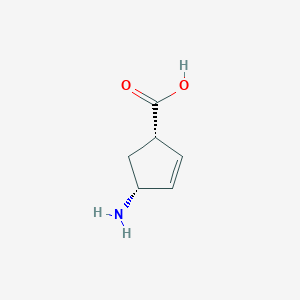

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Overview

Description

“(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid” is a synthetic compound . It is also known as “(1S,4R)-N-(9-Fluorenylmethoxycarbonyl)-1-amino-2-cyclopentene-4-carboxylic acid” and is used in laboratory chemicals .

Molecular Structure Analysis

The molecular formula of “(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid” is C6H10ClNO2. Its average mass is 163.602 Da and its monoisotopic mass is 163.040009 Da .

Scientific Research Applications

Chemical and Physicochemical Applications

The incorporation of spin label probes like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), a derivative closely related to the subject compound, into peptides has been utilized to analyze peptide backbone dynamics and secondary structures. This application leverages the rigid character of cyclic molecules, providing valuable insights when combined with techniques such as EPR spectroscopy, X-ray crystallography, and NMR, among others. The studies extend to investigating peptide interactions with membranes and other molecules, highlighting the compound's importance in structural biology and biophysics (Schreier et al., 2012).

Biosensor Development

Research into D-amino acids, which can be structurally related to (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, has highlighted the compound's potential utility in biosensor development. These biosensors are designed for the rapid and selective determination of D-amino acids, showcasing the broader application of such compounds in detecting and quantifying biomolecules in various settings, including food safety, health monitoring, and neurological research (Rosini, D’Antona, & Pollegioni, 2020).

Pharmaceutical Applications

In pharmaceutical research, derivatives of amino acids, including structures similar to (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, have been explored for their therapeutic potentials. These applications range from drug delivery systems, where their biocompatibility and biodegradability are of paramount importance, to specific roles in treating diseases through modulation of biological pathways. The use of amino acid-based compounds in creating highly branched polymers, for instance, highlights their utility in designing drug delivery vehicles and antiviral compounds, underscoring the versatility and significance of these compounds in medicinal chemistry and drug development (Thompson & Scholz, 2021).

Safety And Hazards

properties

IUPAC Name |

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHZFWYUPZZKL-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907765 | |

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

CAS RN |

102579-72-6, 168471-40-7 | |

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)